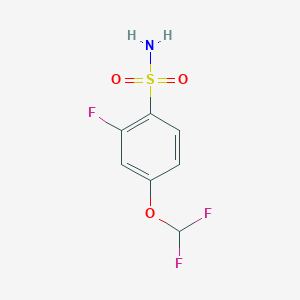
4-(Difluoromethoxy)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-2-fluorobenzenesulfonamide is a chemical compound characterized by the presence of difluoromethoxy and fluorine groups attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)benzenesulfonyl chloride with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as catalytic difluoromethylation and sulfonylation reactions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its ability to modulate biological activity.
Agricultural Chemistry: The compound is employed in the development of novel insecticides.
Material Science: It is utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The presence of electron-withdrawing groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-acetamide
Uniqueness
4-(Difluoromethoxy)-2-fluorobenzenesulfonamide is unique due to its specific combination of difluoromethoxy and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and potency .
Properties
Molecular Formula |
C7H6F3NO3S |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-5-3-4(14-7(9)10)1-2-6(5)15(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI Key |
WGNBJWSCYHFXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















